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Compound of Interest

Compound Name:
2-Bromo-6-fluoro-3-

isopropoxyphenylboronic acid

Cat. No.: B1286891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a substituted arylboronic acid of

interest in synthetic chemistry, particularly as a building block in drug discovery and

development. Its molecular structure, featuring a bromine atom, a fluorine atom, an isopropoxy

group, and a boronic acid moiety on a phenyl ring, makes it a versatile reagent for the

formation of carbon-carbon bonds through cross-coupling reactions. While this compound is

categorized as a "Protein Degrader Building Block," indicating its potential utility in the

synthesis of Proteolysis Targeting Chimeras (PROTACs), specific experimental data for this

molecule is not extensively documented in publicly available scientific literature. This guide

provides a summary of its known properties and presents a representative experimental

protocol for its potential application.

Chemical Properties and Data
The physicochemical properties of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid are

summarized below.
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Property Value

Molecular Formula C₉H₁₁BBrFO₃

Molecular Weight 276.9 g/mol

CAS Number 1072951-75-7

Appearance Typically a solid

Purity Commonly available at ≥97%

Applications in Drug Discovery
Substituted phenylboronic acids are crucial intermediates in medicinal chemistry. The boronic

acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions,

most notably the Suzuki-Miyaura coupling, to form biaryl and heteroaryl structures. These

structural motifs are prevalent in many biologically active compounds.

The presence of bromine, fluorine, and isopropoxy substituents on the phenyl ring of 2-Bromo-
6-fluoro-3-isopropoxyphenylboronic acid allows for fine-tuning of the steric and electronic

properties of target molecules, which can influence their pharmacokinetic and

pharmacodynamic profiles. The classification of this compound as a building block for protein

degraders suggests its potential role in the synthesis of PROTACs, which are

heterobifunctional molecules that induce the degradation of specific target proteins.

Representative Experimental Protocol: Suzuki-
Miyaura Cross-Coupling Reaction
The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction, a

common application for arylboronic acids. Note: This is a representative procedure and has not

been specifically optimized for 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid.

Researchers should perform their own optimization.

Objective: To synthesize a biaryl compound via the coupling of 2-Bromo-6-fluoro-3-
isopropoxyphenylboronic acid with an aryl halide.

Materials:
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2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Aryl halide (e.g., an aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)

Inert gas (e.g., nitrogen or argon)

Procedure:

In a round-bottom flask, combine 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid (1.2

equivalents) and the chosen aryl halide (1.0 equivalent).

Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

Add the degassed solvent system to the flask.

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the

reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by a suitable method, such as column chromatography, to yield the

desired biaryl compound.

Conceptual Workflow
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The following diagram illustrates a conceptual workflow for the synthesis of a biaryl compound

using 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in a Suzuki-Miyaura coupling

reaction.

Reactants:
- 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

- Aryl Halide
- Catalyst & Base

Reaction Setup:
- Inert Atmosphere
- Solvent Addition

- Heating & Stirring

1. Combine
Workup:

- Extraction
- Washing
- Drying

2. React Purification:
- Column Chromatography

3. Isolate Final Product:
Biaryl Compound

4. Purify

Click to download full resolution via product page

Caption: Conceptual workflow of a Suzuki-Miyaura coupling reaction.

To cite this document: BenchChem. [Technical Guide: 2-Bromo-6-fluoro-3-
isopropoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286891#2-bromo-6-fluoro-3-
isopropoxyphenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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